molecular formula C10H14O3 B1605759 2,5-Dimethoxyphenethyl alcohol CAS No. 7417-19-8

2,5-Dimethoxyphenethyl alcohol

Cat. No. B1605759
CAS RN: 7417-19-8
M. Wt: 182.22 g/mol
InChI Key: DJYVHWLFFMIWOY-UHFFFAOYSA-N
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Description

“2,5-Dimethoxyphenethyl alcohol” is an organic compound with the molecular formula C10H14O3 . It is also known by other names such as “2-(2,5-dimethoxyphenyl)ethanol” and "Benzeneethanol, 2,5-dimethoxy-" .


Synthesis Analysis

The synthesis of 2,5-dimethoxyphenethylamine, an important pharmaceutical intermediate, has been described in a patent . The method includes the following steps in sequence: Friedel-Crafts reaction of 1,4-dimethoxybenzene and chloracetyl chloride to obtain Alpha-chlorine-2,5-dimethoxyacetophenone, which then reacts with methenamine to obtain Alpha-amino-2,5-dimethoxyacetophenone. Finally, the Alpha-amino-2,5-dimethoxyacetophenone reacts with a reducer to obtain the product .


Molecular Structure Analysis

The molecular structure of “2,5-Dimethoxyphenethyl alcohol” can be represented by the InChI string: InChI=1S/C10H14O3/c1-12-9-3-4-10(13-2)8(7-9)5-6-11/h3-4,7,11H,5-6H2,1-2H3 . This indicates the presence of two methoxy groups attached to the phenyl ring and an ethanol group attached to the phenyl ring .


Chemical Reactions Analysis

Alcohols, including “2,5-Dimethoxyphenethyl alcohol”, generally undergo reactions at the functional group, involving the cleavage of the C-O bond and O-H bond . They can also react with active metals such as sodium, potassium, etc., to form the corresponding alkoxide .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,5-Dimethoxyphenethyl alcohol” include a molecular weight of 182.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 4 . The exact mass and monoisotopic mass are both 182.094294304 g/mol .

Scientific Research Applications

  • Mechanistic Studies in Inorganic Chemistry : A study by Morimoto et al. (2012) investigated the oxidation of 2,5-dimethoxybenzyl alcohol by an iron(IV)-oxo complex. This research is significant in understanding the mechanisms of hydrogen atom transfer versus electron transfer in chemical reactions.

  • Designer Drug Biotransformation : Wink et al. (2014) analyzed the biotransformation and detectability of 2,5-Dimethoxy-4-propylphenethylamine, a hallucinogenic designer drug. This study, detailed in Analytical and Bioanalytical Chemistry, is crucial for understanding the metabolism and detection of such compounds in clinical or forensic contexts.

  • Metabolic Pathways in Pharmacology : A study on the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats was conducted by Kanamori et al. (2002). As detailed in Journal of Analytical Toxicology, this research helps understand the metabolic pathways of such psychoactive substances in biological systems.

  • Synthesis of Chemical Compounds : Zhao Ren (2002) explored a new synthetic method for 2,5-dimethoxyphenethylamine hydrochloride, as reported in the Journal of Shenyang Pharmaceutical University. This research contributes to the development of efficient and cost-effective synthetic routes for chemical compounds.

  • Enzymatic Modification in Biochemistry : Adelakun et al. (2012) examined the enzymatic modification of 2,6-dimethoxyphenol, aiming to synthesize compounds with higher antioxidant capacity. The study, published in Process Biochemistry, is pivotal for advancing the use of enzymes in producing bioactive compounds with enhanced properties.

  • Drug Testing and Analysis : Grafinger et al. (2018) investigated the phase I metabolism of various phenethylamines, including 2,5-dimethoxy derivatives, using liver microsomes and microbial models. This research, found in Drug Testing and Analysis, is crucial for understanding the metabolic processing of these compounds.

  • Chemical Ecology : Khoo et al. (2000) researched the attraction of female Bactrocera papayae to sex pheromone components, including dimethoxyphenol derivatives. Their findings, published in the Journal of Chemical Ecology, contribute to the understanding of insect behavior and pheromone interactions.

Safety And Hazards

While specific safety and hazard information for “2,5-Dimethoxyphenethyl alcohol” is not available, general precautions for handling alcohols include ensuring adequate ventilation, avoiding contact with skin and eyes, and avoiding ingestion and inhalation .

properties

IUPAC Name

2-(2,5-dimethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-12-9-3-4-10(13-2)8(7-9)5-6-11/h3-4,7,11H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYVHWLFFMIWOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20225137
Record name 2,5-Dimethoxyphenethyl alcohol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethoxyphenethyl alcohol

CAS RN

7417-19-8
Record name 2,5-Dimethoxybenzeneethanol
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Record name 2,5-Dimethoxyphenethyl alcohol
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Record name 7417-19-8
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Record name 2,5-Dimethoxyphenethyl alcohol
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Record name 2,5-dimethoxyphenethyl alcohol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EZI KHAFAGY - 1966 - search.proquest.com
Tn Stitute f'Or ReSearch in cancer ana untea Diseases, for his valuable advice, deep interest, supervision and help. His patience and thoughtfulness have made the work a pleasant task…
Number of citations: 1 search.proquest.com

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